1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
This compound is also known as Brorphine . It is a recently emerging, highly potent synthetic opioid that has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 . Brorphine users have reported similar opioid-like effects including euphoria and dependence .
Molecular Structure Analysis
The molecular formula of Brorphine is C20H22BrN3O . It is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group .Mechanism of Action
Safety and Hazards
Future Directions
The occurrence of Brorphine is an example of how the illicit drug market is continuously evolving in an attempt to escape international legislation . More research is needed to fully understand the properties and effects of this compound. It’s also important for legislation and law enforcement to adapt to the changing landscape of synthetic opioids .
Properties
IUPAC Name |
3-[1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-20-13(11-19)10-17(21-12)23-8-6-14(7-9-23)24-16-5-3-2-4-15(16)22-18(24)25/h2-5,10,14H,6-9,11,19H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJTHCKFAQRRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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